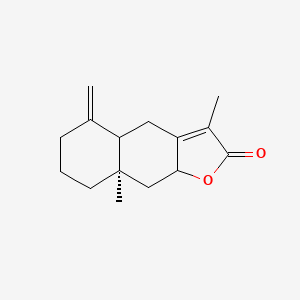
Asterolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asterolide is a naturally occurring sesquiterpene lactone, primarily isolated from the plant species Asteraceae. This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound, characterized by a lactone ring fused to a sesquiterpene backbone, contributes to its wide range of pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Asterolide involves several steps, starting from simple organic molecules. One common synthetic route includes the cyclization of a precursor molecule to form the lactone ring, followed by various functional group modifications to achieve the final structure. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as the Asteraceae plant family. The extraction process involves solvent extraction, followed by purification techniques like chromatography to isolate this compound in its pure form. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, offering a sustainable and scalable method for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Asterolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, each exhibiting unique biological activities.
Scientific Research Applications
Chemistry: Asterolide serves as a valuable intermediate in organic synthesis, enabling the development of novel compounds with enhanced properties.
Biology: Research has shown that this compound can modulate cellular pathways, making it a promising candidate for studying cell signaling and gene expression.
Medicine: The anticancer and anti-inflammatory properties of this compound have led to its investigation as a potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders.
Industry: this compound’s antimicrobial properties make it useful in the development of preservatives and antimicrobial coatings for industrial applications.
Mechanism of Action
The mechanism of action of Asterolide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune response. By blocking NF-κB signaling, this compound reduces the expression of pro-inflammatory cytokines and mediators. Additionally, this compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparison with Similar Compounds
Asterolide can be compared with other sesquiterpene lactones, such as parthenolide and artemisinin. While all these compounds share a similar lactone ring structure, this compound is unique in its specific functional groups and biological activities. For instance:
Parthenolide: Known for its anti-inflammatory and anticancer properties, parthenolide differs from this compound in its molecular structure and specific targets.
Artemisinin: Widely used as an antimalarial agent, artemisinin has a distinct peroxide bridge that is not present in this compound.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and diverse pharmacological effects.
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(8aR)-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3/t12?,13?,15-/m1/s1 |
InChI Key |
OQYBLUDOOFOBPO-SSDMNJCBSA-N |
Isomeric SMILES |
CC1=C2CC3C(=C)CCC[C@@]3(CC2OC1=O)C |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


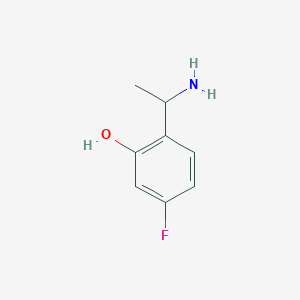
![2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B14790710.png)
![(10S,13S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14790717.png)
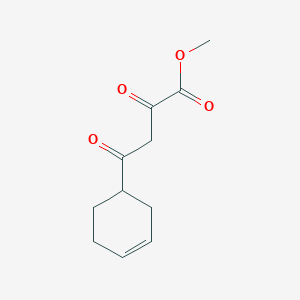

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI)](/img/structure/B14790762.png)
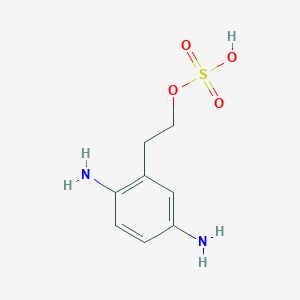
![tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate](/img/structure/B14790778.png)

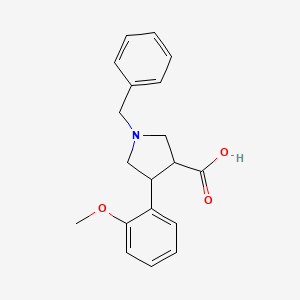
![(R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14790790.png)


![6-[4-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14790803.png)
